1-Amino-3-(3-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
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Overview
Description
1-Amino-3-(3-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The compound’s structure includes a cyclopentane ring substituted with an amino group and a carboxamide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
One common method involves the reaction of 3-methyl-1H-pyrazole with cyclopentanone in the presence of an amine catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Amino-3-(3-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as amine bases, and varying temperatures depending on the desired reaction . Major products formed from these reactions include oxidized or reduced derivatives and substituted pyrazole compounds .
Scientific Research Applications
1-Amino-3-(3-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar compounds to 1-Amino-3-(3-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide include:
3-Amino-1-methyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the cyclopentane moiety.
1-Phenyl-3-methyl-5-aminopyrazole: Similar in structure but with a phenyl group instead of the cyclopentane ring.
3-Methyl-1-phenylpyrazol-5-ylamine: Another related compound with a phenyl group and an amino group on the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclopentane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-amino-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-3-5-14(13-7)8-2-4-10(12,6-8)9(11)15/h3,5,8H,2,4,6,12H2,1H3,(H2,11,15) |
InChI Key |
WSLYUEJQAPEBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCC(C2)(C(=O)N)N |
Origin of Product |
United States |
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